molecular formula C15H13NS B3193365 1,2-Diphenylethyl isothiocyanate CAS No. 71056-06-9

1,2-Diphenylethyl isothiocyanate

Cat. No.: B3193365
CAS No.: 71056-06-9
M. Wt: 239.3 g/mol
InChI Key: SFNJUHMQHYRSJI-UHFFFAOYSA-N
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Description

1,2-Diphenylethyl isothiocyanate (C₁₅H₁₃NS, molecular weight 239.34) is an arylalkyl isothiocyanate characterized by a central ethyl group substituted with two phenyl groups and an isothiocyanate (-N=C=S) functional group . Its structure introduces steric effects due to the proximity of the bulky phenyl groups, which may influence its chemical reactivity and biological interactions.

Properties

CAS No.

71056-06-9

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

(1-isothiocyanato-2-phenylethyl)benzene

InChI

InChI=1S/C15H13NS/c17-12-16-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11H2

InChI Key

SFNJUHMQHYRSJI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N=C=S

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1,2-diphenylethyl isothiocyanate and related compounds:

Compound Structure Molecular Weight Key Features
This compound Ethyl backbone with two phenyl groups 239.34 Steric hindrance from adjacent phenyl groups; single -N=C=S group .
Phenethyl isothiocyanate (PEITC) Phenyl + ethyl chain 163.24 Linear alkyl chain with one phenyl group; moderate bioactivity .
6-Phenylhexyl isothiocyanate (PHITC) Phenyl + hexyl chain ~261.4* Extended alkyl chain; high potency in tumor inhibition .
1,2-Phenylene diisothiocyanate Benzene ring with two -N=C=S groups 192.26 Dual isothiocyanate groups; potential for cross-linking .

*Estimated based on homologs.

Reactivity and Stability

  • Electronic Effects : The electron-rich phenyl groups may stabilize the isothiocyanate via resonance, but steric constraints likely dominate reactivity .
  • Diisothiocyanates: Compounds like 1,2-phenylene diisothiocyanate exhibit higher reactivity due to dual electrophilic sites, enabling cross-linking in proteins or DNA—a property absent in mono-functional analogs .

Q & A

Q. What are the common synthetic routes for 1,2-Diphenylethyl isothiocyanate, and how are reaction conditions optimized?

The compound is typically synthesized via cycloaddition reactions involving borylphosphinoethene derivatives and isothiocyanates. For example, 1,2-borylphosphinoethene reacts with phenyl isothiocyanate in a [4+2] cycloaddition to form heterocyclic products. Optimization involves controlling temperature (often room temperature to mild heating), solvent polarity (e.g., dichloromethane or toluene), and stoichiometric ratios to minimize side reactions like B→C rearrangements. Reaction progress is monitored via TLC or NMR spectroscopy .

Q. What spectroscopic and chromatographic methods are used to characterize this compound and its derivatives?

Key techniques include:

  • IR Spectroscopy : To confirm the presence of the isothiocyanate (-NCS) group (stretching vibrations ~2050–2100 cm⁻¹) .
  • NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation, with attention to chiral centers using chiral shift reagents or NOESY for stereochemical assignment .
  • LC-MS : For purity assessment and molecular weight confirmation, particularly for thiourea derivatives .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis or cycloaddition reactions?

The (1R,2R) and (1S,2S) enantiomers exhibit distinct reactivity due to steric and electronic effects. For example, chiral thiourea derivatives derived from this compound act as organocatalysts in asymmetric Michael additions. Reactivity is probed via kinetic studies (e.g., enantiomeric excess measured by chiral HPLC) and computational modeling (DFT calculations) to map transition states .

Q. What strategies resolve conflicting data in bioactivity studies of this compound derivatives?

Contradictions in bioactivity (e.g., cytotoxicity vs. therapeutic potential) often arise from variations in assay conditions (e.g., cell line specificity) or impurities. Mitigation strategies include:

  • Standardized Protocols : Consistent cell culture conditions (e.g., serum-free media to avoid interference) .
  • Orthogonal Analytical Methods : Cross-validating results via LC-MS, NMR, and X-ray crystallography to confirm compound identity .
  • Meta-Analysis : Synthesizing data from multiple studies to identify confounding variables (e.g., pH-dependent solubility) .

Q. How can researchers design experiments to assess the interaction of this compound with biological targets like NMDA receptors?

Key steps include:

  • Receptor Binding Assays : Radioligand displacement studies using [³H]-MK-801 to quantify affinity .
  • Functional Assays : Electrophysiology (patch-clamp) to measure ion channel modulation .
  • Molecular Dynamics Simulations : To predict binding modes and guide mutagenesis studies .
  • Ethical Compliance : Adherence to institutional guidelines for in vitro/in vivo studies, including dose-response validation .

Methodological Guidance

Q. What critical factors ensure reproducibility in synthesizing this compound derivatives?

  • Moisture Sensitivity : Use anhydrous solvents and inert atmospheres (argon/glovebox) to prevent hydrolysis of isothiocyanate groups .
  • Enantiomeric Purity : Employ chiral chromatography or enzymatic resolution for stereoisomer separation .
  • Documentation : Detailed reporting of reaction parameters (e.g., ramp rates, stirring speeds) to enable replication .

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